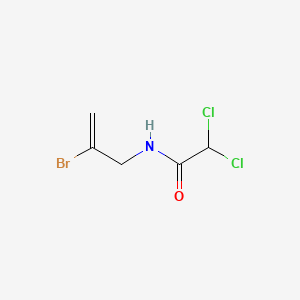

N-(2-Bromoallyl)-2,2-dichloroacetamide

Description

Properties

CAS No. |

102585-33-1 |

|---|---|

Molecular Formula |

C5H6BrCl2NO |

Molecular Weight |

246.91 g/mol |

IUPAC Name |

N-(2-bromoprop-2-enyl)-2,2-dichloroacetamide |

InChI |

InChI=1S/C5H6BrCl2NO/c1-3(6)2-9-5(10)4(7)8/h4H,1-2H2,(H,9,10) |

InChI Key |

PYCYRGHWAUTMJM-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CNC(=O)C(Cl)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies

Classical Approaches for N-Alkylation and Acylation

Traditional synthesis of N-(2-Bromoallyl)-2,2-dichloroacetamide relies on two primary pathways: the formation of the N-allyl bond via alkylation or the creation of the amide bond through acylation.

This pathway involves the direct alkylation of 2,2-dichloroacetamide (B146582) with a suitable 2-bromoallyl halide, such as 2,3-dibromopropene (B1205560). The core of this reaction is the formation of a nitrogen-carbon bond. However, the nitrogen atom in an amide is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. stackexchange.com

To overcome this low reactivity, a strong base is typically required to deprotonate the amide, forming a more nucleophilic amide anion. stackexchange.comderpharmachemica.com This anion can then readily attack the electrophilic carbon of the bromoallyl derivative in a nucleophilic substitution reaction. The choice of base and solvent is critical to the success of the reaction, influencing both yield and selectivity. derpharmachemica.com

Table 1: Typical Conditions for N-Alkylation of Amides

| Base | Solvent | Typical Temperature | Key Characteristics |

|---|---|---|---|

| Sodium Hydride (NaH) | DMF, THF | 0 °C to room temp. | Commonly used, irreversible deprotonation, requires anhydrous conditions. |

| Potassium tert-butoxide (t-BuOK) | THF, Dioxane | Room temp. to reflux | Strong, sterically hindered base. |

| n-Butyllithium (n-BuLi) | THF, Hexane | -78 °C to 0 °C | Very strong base, requires low temperatures and inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | Acetone (B3395972), DMF | Room temp. to reflux | Milder base, often used with a phase-transfer catalyst. reddit.com |

The reaction proceeds by first generating the conjugate base of 2,2-dichloroacetamide, which then acts as the nucleophile to displace a bromide ion from the 2,3-dibromopropene, forming the desired N-(2-bromoallyl) linkage.

An alternative and often more direct classical approach is the acylation of 2-bromoallylamine (B1329451) with dichloroacetyl chloride. This method builds the amide bond directly and is a common strategy for preparing N-substituted amides. researchgate.net The reaction is typically a nucleophilic acyl substitution, where the nucleophilic amine attacks the highly electrophilic carbonyl carbon of the acyl chloride.

This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, or in a biphasic system with an aqueous base like sodium hydroxide (B78521) (a Schotten-Baumann reaction). google.com The role of the base is to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. researchgate.net

Table 2: Illustrative Conditions for Acylation of Amines with Dichloroacetyl Chloride

| Reagents | Base | Solvent | Typical Temperature |

|---|---|---|---|

| 2-Bromoallylamine, Dichloroacetyl chloride | Triethylamine | Dichloromethane (B109758), THF | 0 °C to room temp. |

| 2-Bromoallylamine, Dichloroacetyl chloride | Aqueous NaOH | Dichloromethane / Water | 0 °C to room temp. |

This acylation route is generally efficient and high-yielding for a wide range of amines and acyl chlorides. researchgate.netekb.eg

Advanced and Stereoselective Synthetic Pathways

Modern synthetic chemistry offers more sophisticated methods that can provide greater efficiency and control compared to classical approaches.

Transition metal catalysis provides powerful tools for forming C-N bonds under milder conditions. While direct catalytic alkylation of 2,2-dichloroacetamide with a bromoallyl derivative is less common, related catalytic processes for the functionalization of allylic systems are well-established. For instance, dual photoredox and nickel catalysis has been employed in the cross-coupling of various N-(2-bromoallyl)amine derivatives, demonstrating advanced methods for modifying such scaffolds. researchgate.net Ruthenium N-heterocyclic carbene complexes have also been shown to catalyze the direct synthesis of amides from alcohols and amines, showcasing catalytic alternatives to traditional acylation. nih.gov These catalytic systems can offer advantages such as lower reaction temperatures, higher functional group tolerance, and reduced reliance on stoichiometric strong bases or activating agents.

The compound this compound is achiral, and therefore its synthesis does not inherently require stereochemical control. However, the principles of stereoselectivity are crucial in the synthesis of related, more complex chiral molecules. If a substituted chiral bromoallyl derivative were used, or if the reaction created a new stereocenter elsewhere in the molecule, controlling the stereochemical outcome would be critical.

Advanced stereoselective methods for allylation are well-documented in organic synthesis. rsc.orgnih.gov For example, the use of chiral catalysts, such as those based on transition metals with chiral ligands or chiral phosphoric acids, can direct the stereoselective addition of allylic groups to various substrates. rsc.orgum.es While not directly applied to produce the achiral target compound, these methodologies form the basis for creating structurally similar but stereochemically complex molecules, where biological activity is often dependent on a specific stereoisomer.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical synthesis more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. humanjournals.com These principles can be applied to the synthesis of this compound.

Key green strategies applicable to this synthesis include:

Use of Safer Solvents : Replacing traditional volatile organic solvents (VOCs) like dichloromethane or DMF with greener alternatives such as water, ionic liquids, or even performing reactions under solvent-free conditions. mdpi.comresearchgate.net

Catalysis : Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste and improves atom economy. nih.gov This applies to both base-catalyzed alkylations and transition-metal-catalyzed C-N bond formations.

Energy Efficiency : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.com Solvent-free, microwave-assisted N-alkylation of amides under phase-transfer catalytic conditions is a well-established green technique. mdpi.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct acylation reactions generally have good atom economy, aside from the formation of a salt byproduct.

Table 3: Comparison of Classical vs. Green Synthetic Approaches

| Step | Classical Approach | Potential Green Alternative | Green Advantage |

|---|---|---|---|

| N-Alkylation | Strong base (NaH) in anhydrous DMF. derpharmachemica.com | K₂CO₃, phase-transfer catalyst, microwave irradiation, solvent-free. mdpi.com | Reduced energy use, avoidance of hazardous reagents and solvents. |

| Acylation | Dichloroacetyl chloride and triethylamine in dichloromethane. researchgate.net | Acylation in water using a suitable catalyst. mdpi.com | Elimination of volatile and toxic organic solvents. |

By integrating these principles, the synthesis of this compound can be made more sustainable and efficient.

Solvent-Free and Aqueous Medium Reactions

The final step in the synthesis of this compound is the acylation of 2-bromoallylamine with a suitable dichloroacetylating agent, typically 2,2-dichloroacetyl chloride. This transformation can be adapted to greener methodologies, including solvent-free and aqueous reaction conditions, which minimize the use of volatile and often hazardous organic solvents.

Solvent-Free Acylation:

Solvent-free reactions represent a significant advancement in green chemistry, offering benefits such as reduced waste, lower costs, and simplified purification procedures. The acylation of amines can often be achieved under these conditions by directly reacting the amine with the acylating agent. jmchemsci.comrsc.org In a typical solvent-free procedure for the synthesis of this compound, a neat mixture of 2-bromoallylamine and 2,2-dichloroacetyl chloride would be gently heated. rsc.org The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. An auxiliary base may be required to scavenge the hydrogen chloride gas that is liberated during the reaction. chemguide.co.uk

Aqueous Medium Reactions:

The Schotten-Baumann reaction provides a classic and effective method for the acylation of amines in an aqueous medium. youtube.comstackexchange.com This technique is particularly advantageous as water is a benign and inexpensive solvent. nih.gov In this approach, 2-bromoallylamine would be suspended or dissolved in an aqueous solution, and 2,2-dichloroacetyl chloride would be added, often in the presence of a base such as sodium hydroxide. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. google.com Amines are generally more nucleophilic than water and react much faster with the acyl chloride, which allows the reaction to be carried out successfully in water with high yields, minimizing the competing hydrolysis of the acyl chloride. stackexchange.com

The following table summarizes the key features of these greener synthetic approaches.

| Reaction Condition | Description | Advantages |

| Solvent-Free | Direct reaction of neat 2-bromoallylamine and 2,2-dichloroacetyl chloride, often with heating. | Reduced solvent waste, simplified workup, potential for higher reaction rates. |

| Aqueous Medium | Reaction performed in water, typically with a base (Schotten-Baumann conditions). | Use of an environmentally benign solvent, enhanced safety, often high yields. |

Atom Economy and Reaction Efficiency Considerations

The synthesis of this compound can be viewed as a two-step process:

Synthesis of 2-bromoallylamine: A common method for the preparation of 2-bromoallylamine is the Delépine reaction. orgsyn.org This process involves reacting 2,3-dibromopropene with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed with acid to yield the primary amine. orgsyn.orgwikipedia.org While effective, the Delépine reaction suffers from poor atom economy. The reaction generates significant byproducts, including formaldehyde (B43269) and ammonium chloride, meaning a substantial portion of the reactant atoms are not incorporated into the desired amine product. wikipedia.org

Acylation of 2-bromoallylamine: The subsequent acylation of 2-bromoallylamine with 2,2-dichloroacetyl chloride to form this compound exhibits a more favorable atom economy.

Reaction: C₃H₄BrN + C₂H₂Cl₂O → C₅H₆BrCl₂NO + HCl

In this step, the only byproduct is hydrogen chloride. If a base, such as triethylamine (C₆H₁₅N), is used to neutralize the HCl, it forms triethylammonium (B8662869) chloride (C₆H₁₆ClN), which also needs to be considered in the atom economy calculation.

The following table provides a theoretical analysis of the atom economy for the acylation step.

| Reactants | Molar Mass ( g/mol ) | Desired Product | Molar Mass ( g/mol ) | Byproducts | Molar Mass ( g/mol ) | % Atom Economy |

| 2-Bromoallylamine (C₃H₄BrN) + 2,2-Dichloroacetyl chloride (C₂H₂Cl₂O) | 133.98 + 146.95 = 280.93 | This compound (C₅H₆BrCl₂NO) | 246.94 | HCl | 36.46 | 87.9% |

Reaction Chemistry and Mechanistic Elucidation of N 2 Bromoallyl 2,2 Dichloroacetamide

Intramolecular Cyclization Reactions

Intramolecular cyclizations of N-(2-Bromoallyl)-2,2-dichloroacetamide and related compounds are pivotal in constructing cyclic molecular architectures. These reactions can proceed through different mechanisms, primarily dictated by the reaction conditions and the nature of the reagents employed. The presence of the 2-bromoallyl group and the dichloroacetamide moiety provides multiple reactive sites, allowing for diverse cyclization strategies.

Radical Cyclization Pathways Involving the 2-Bromoallyl Moiety

Radical cyclizations offer a powerful method for the formation of carbon-carbon bonds and the synthesis of five-membered rings. While the 5-endo-trig cyclization is generally considered a disfavored process according to Baldwin's rules due to stereoelectronic effects, recent advancements have demonstrated its feasibility and utility in organic synthesis. rsc.orgthieme-connect.dersc.org Various strategies have been developed to accelerate this type of cyclization to a synthetically useful rate. rsc.org

The 5-endo-trig radical cyclization of N-(2-bromoallyl) amides serves as a key step in the synthesis of pyrrolidinone derivatives. This process, though kinetically disfavored, can be promoted through several strategies, including the incorporation of stabilizing groups. rsc.org For instance, the presence of an aryl group can facilitate the 5-endo-trig cyclization by stabilizing the resulting radical intermediate through spin delocalization. rsc.org The reaction is often initiated by a radical initiator, such as tributyltin hydride (Bu3SnH) in the presence of azobisisobutyronitrile (AIBN). semanticscholar.org

Computational studies have provided further insight into the energetics of 5-endo versus 4-exo cyclization pathways. In many cases, the 5-endo cyclization is thermodynamically and even kinetically favored over the 4-exo pathway, particularly when steric or conformational effects are absent. researchgate.net

The radical cyclization of N-(2-bromoallyl)arylcarboxamides can proceed through a cascade mechanism involving the generation of both vinyl and acyl radical intermediates. rsc.org The reaction typically begins with the formation of a vinyl radical on the 2-bromoallyl moiety. rsc.org This can be followed by a 1,4-aryl migration via a 5-exo ipso-type cyclization and subsequent β-cleavage to produce an acyl radical. rsc.org

The generation of acyl radicals can also be achieved through photoredox catalysis, offering a mild and environmentally friendly approach. nih.govbeilstein-journals.org These acyl radicals can then participate in various chemical transformations. The reactivity of these radical intermediates is crucial for the subsequent cyclization steps and the ultimate formation of the desired heterocyclic products.

The regioselectivity and diastereoselectivity of the cyclization process are significantly influenced by the nature of the substituents on the this compound backbone. Steric and electronic effects of the substituents can dictate the preferred pathway of cyclization. For example, the presence of an additional phenylthio group in a related system was found to stabilize the initially formed carbamoylmethyl radical, providing it with a sufficient lifetime to adopt the necessary conformation for cyclization. semanticscholar.org

The diastereoselectivity of substitution reactions can be controlled by the remote participation of a carbonyl group, which can induce asymmetric induction. nih.gov The size of both the nucleophile and the alkyl substituent can affect the stereochemical outcome of the reaction. nih.gov In some radical cyclizations, a preference for the formation of cis-diastereomers has been observed. researchgate.net

| Reactant | Conditions | Major Product(s) | Combined Yield (%) | Diastereomeric Ratio |

| N-(6-phenylcyclohex-1-en-1-yl)-2-chloroacetamide | Bu3SnH, AIBN, boiling toluene | cis- and trans-fused octahydroindol-2-ones | 13 | 2.5:1 (cis:trans) |

| N-(6-phenylcyclohex-1-en-1-yl)-2,2-bis(phenylthio)acetamide | Bu3SnH, AIBN | cis- and trans-fused octahydroindol-2-ones | 61 | 1:1 (cis:trans) |

Nucleophilic Cyclization Reactions Leading to Heterocyclic Systems

Nucleophilic cyclization reactions of N-alkenyl haloacetamides represent another important route to the synthesis of heterocyclic compounds, particularly lactams. These reactions typically involve the intramolecular attack of a nucleophile on an electrophilic center within the molecule.

The synthesis of lactams, which are core structures in many biologically active compounds, can be achieved through the cyclization of N-alkenyl haloacetamides. researchgate.netorganic-chemistry.org Various methods have been developed for the synthesis of these important heterocyclic compounds. nih.gov For instance, the intramolecular vinylation of iodoenamides using a copper catalyst can lead to the formation of five- to seven-membered lactams. organic-chemistry.org

Intermolecular Transformations and Functionalization

This compound serves as a versatile substrate for a range of intermolecular reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions at Halogenated Centers

The bromine atom in the 2-bromoallyl group is susceptible to nucleophilic substitution, a fundamental reaction in organic synthesis. Various nucleophiles can displace the bromide ion, leading to a wide array of derivatives. The reactivity of the C-Br bond is influenced by the electronic effects of the adjacent double bond and the dichloroacetamide moiety.

| Nucleophile | Product | Reaction Conditions |

| Azide (N₃⁻) | N-(2-Azidoallyl)-2,2-dichloroacetamide | Typically in a polar aprotic solvent |

| Cyanide (CN⁻) | N-(2-Cyanoallyl)-2,2-dichloroacetamide | Phase-transfer catalysis may be employed |

| Thiolates (RS⁻) | N-(2-Thioallyl)-2,2-dichloroacetamide | Basic conditions |

| Amines (R₂NH) | N-(2-Aminoallyl)-2,2-dichloroacetamide | Excess amine may be used as a base |

Table 1: Examples of Nucleophilic Substitution Reactions

Carbon-Carbon Bond Forming Reactions (e.g., Coupling, Annulation)

The vinyl bromide functionality in this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which are powerful tools for forming new carbon-carbon bonds. youtube.com

In a Heck reaction , the compound could be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted diene. ekb.eg The general scheme involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.net

The Suzuki reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. researchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

While specific examples involving this compound are not prevalent in the literature, related N-(2-bromoallyl)amine derivatives have been successfully employed in dual photoredox/Ni-catalyzed cross-coupling reactions with alkyl halides. This precedent suggests the feasibility of similar transformations with the target dichloroacetamide.

Halogen Exchange Reactions and Further Derivatization

The bromine atom of this compound can be replaced by other halogens through halogen exchange reactions. For instance, treatment with a source of iodide, such as sodium iodide in acetone (B3395972) (Finkelstein reaction), could yield the corresponding N-(2-iodoallyl)-2,2-dichloroacetamide. This transformation can be useful as iodo-derivatives are often more reactive in certain coupling reactions. Conversely, exchange with fluoride (B91410) or chloride sources would be more challenging and would likely require specialized reagents and conditions.

Unintended Reaction Pathways and Side Product Formation

In the course of chemical synthesis, unexpected reactions can occur, leading to the formation of serendipitous products. These side reactions, while sometimes hindering the desired transformation, can also provide valuable insights into the reactivity of the involved species.

Serendipitous Formation of Related Chloromethylated Acetamides

A noteworthy unintended reaction pathway observed in systems related to this compound is the formation of N-(chloromethyl)acetamides. For example, in the attempted Staudinger synthesis of 3,3-dichloro-β-lactams, the reaction of 2,2-dichloroacetyl chloride with certain imines unexpectedly yielded 2,2-dichloro-N-(chloromethyl)acetamides. This peculiar reactivity was investigated through both experimental and computational studies, revealing that the reaction outcome is sensitive to the nature of the substituents on the imine. While this specific example does not directly involve this compound, it highlights a potential rearrangement or fragmentation pathway that could be relevant under certain reaction conditions, particularly those involving the dichloroacetamide moiety and electrophilic species.

Rearrangement Reactions and Byproduct Analysis

In the absence of specific studies on this compound, potential rearrangement pathways can be hypothesized based on the reactivity of similar N-allyl amide systems. One of the most relevant classes of transformations for allylic amides are sigmatropic rearrangements.

A plausible, though unconfirmed, pathway could be a wiley-vch.dewiley-vch.de-sigmatropic rearrangement , analogous to the Claisen or Overman rearrangements. The Overman rearrangement, for example, involves the thermal or metal-catalyzed rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. organic-chemistry.org Although the substrate here is a dichloroacetamide and not an imidate, the fundamental principle of a concerted, six-membered ring transition state could potentially apply, leading to a transposed amide structure. The presence of the bromine atom on the allyl group would be expected to influence the electronic nature and stability of the transition state.

Another possibility includes wiley-vch.deorganic-chemistry.org-sigmatropic rearrangements , which are common for allylic ylides, such as those derived from allylic ammonium (B1175870) salts. nih.govbath.ac.ukresearchgate.net Formation of an analogous ylide from the nitrogen of the acetamide (B32628) would be a necessary prerequisite for such a pathway.

Potential Byproducts: In any potential synthesis or reaction involving this compound, a variety of byproducts could be anticipated. Without specific reaction conditions, this remains speculative, but general possibilities include:

Elimination Products: Base-mediated elimination of HBr from the bromoallyl group could lead to allenic or propargylic acetamide derivatives.

Hydrolysis Products: Cleavage of the amide bond under acidic or basic conditions would yield 2,2-dichloroacetic acid and 2-bromoallylamine (B1329451).

Cyclization Products: Intramolecular cyclization, potentially via nucleophilic attack of the amide nitrogen or oxygen onto the allylic system, could form heterocyclic structures, although this is generally less favorable for amides without specific activation.

A hypothetical analysis of byproducts from a reaction is presented in the table below.

| Potential Reaction Type | Expected Major Product (Hypothetical) | Potential Byproducts |

| Thermal Rearrangement | Rearranged Isomer (via wiley-vch.dewiley-vch.de-shift) | Starting Material, Elimination Products (HBr loss) |

| Base-Induced Reaction | N-Alkylated product (if electrophile present) | Elimination Products, Hydrolysis Products |

Derivatives and Analogues: Synthesis and Comparative Reactivity Profiles

Design and Synthesis of Structurally Modified N-(2-Bromoallyl)-2,2-dichloroacetamide Analogues

The systematic modification of a lead compound allows for the fine-tuning of its chemical and physical properties. The hypothetical design and synthesis of analogues of this compound would likely focus on two primary regions of the molecule: the allylic moiety and the dichloroacetamide core.

Variations in the Allylic Moiety

The 2-bromoallyl group presents a rich platform for structural diversification. Synthetic strategies would likely involve the substitution of the bromine atom with other functionalities or the alteration of the allyl backbone itself.

Table 1: Hypothetical Analogues of this compound with Variations in the Allylic Moiety

| Analogue Name | Modification | Potential Synthetic Precursor |

| N-(2-Chloroallyl)-2,2-dichloroacetamide | Substitution of bromine with chlorine | 2,3-dichloro-1-propene |

| N-(2-Iodoallyl)-2,2-dichloroacetamide | Substitution of bromine with iodine | 2,3-diiodo-1-propene |

| N-(2-Methylallyl)-2,2-dichloroacetamide | Substitution of bromine with a methyl group | 3-chloro-2-methyl-1-propene |

| N-(But-2-en-1-yl)-2,2-dichloroacetamide | Isomeric variation of the allyl chain | 1-bromo-2-butene |

The synthesis of these hypothetical analogues would likely proceed via the acylation of the corresponding allylic amine with dichloroacetyl chloride or a related activated derivative of dichloroacetic acid.

Modifications to the Dichloroacetamide Core

The dichloroacetamide portion of the molecule offers another avenue for structural modification. Variations could include altering the halogen atoms or replacing them entirely.

Table 2: Hypothetical Analogues with Modifications to the Dichloroacetamide Core

| Analogue Name | Modification | Potential Acylating Agent |

| N-(2-Bromoallyl)-2,2-difluoroacetamide | Dichloro to difluoro substitution | Difluoroacetyl chloride |

| N-(2-Bromoallyl)-2-chloroacetamide | Dichloro to monochloro substitution | Chloroacetyl chloride |

| N-(2-Bromoallyl)acetamide | Complete removal of halogens | Acetyl chloride |

These modifications would be expected to significantly influence the electronic properties and reactivity of the amide functionality.

Structure-Reactivity Relationship Studies in Derived Compounds

A systematic study of the reactivity of these hypothetically synthesized analogues would be crucial to understanding the structure-reactivity relationships. Key areas of investigation would include the susceptibility of the allylic double bond to addition reactions, the propensity for nucleophilic substitution at the carbon bearing the halogen in the allylic moiety, and the stability of the amide bond under various conditions. It is well-established that the nature of the substituents can have a profound impact on reaction outcomes.

This compound as a Strategic Intermediate in Complex Molecular Architectures

The true value of a novel chemical entity often lies in its utility as a building block for more complex structures. The combination of a reactive allylic halide and a dichloroacetamide group in one molecule suggests significant potential for this compound as a strategic intermediate.

Building Block for Nitrogen-Containing Heterocycles (e.g., Pyrroles)

The synthesis of pyrroles, a class of heterocycles with widespread biological and material science applications, is an area where this compound could theoretically be employed. uctm.eduresearchgate.net Established methods for pyrrole (B145914) synthesis often involve the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgwikipedia.org While not a direct precursor in this classical sense, the functional handles present in this compound could be leveraged in novel cyclization strategies.

Precursor in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. mdpi.com The diverse functionality of this compound would make it an intriguing candidate for the design of new MCRs. For instance, the allylic bromide could participate in reactions with organometallic reagents, while the amide nitrogen and carbonyl group could engage with other reactants in a concerted or sequential manner to build intricate molecular frameworks.

Advanced Spectroscopic and Structural Elucidation Techniques for N 2 Bromoallyl 2,2 Dichloroacetamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of N-(2-bromoallyl)-2,2-dichloroacetamide by mapping the chemical environments of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the allylic and amide protons. The chemical shifts (δ) are influenced by the electronic effects of the neighboring halogen atoms and the amide functionality.

The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, typically between δ 7.5 and 8.5 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The allylic protons will present a more complex pattern. The proton on the carbon bearing the nitrogen (N-CH₂) will likely resonate as a doublet of triplets in the range of δ 4.0-4.2 ppm. The coupling to the adjacent vinyl protons and the amide proton will dictate its multiplicity. The terminal vinyl protons (=CH₂) are expected to appear as distinct signals due to their different chemical environments relative to the bromine atom. The proton cis to the bromine is predicted to be in the range of δ 5.8-6.0 ppm, while the proton trans to the bromine would likely appear slightly more downfield, around δ 6.0-6.2 ppm. The geminal coupling between these two protons and their cis and trans couplings to the N-CH₂ group will result in complex splitting patterns.

The methine proton of the dichloroacetyl group (CHCl₂) will appear as a sharp singlet further downfield, anticipated around δ 6.5 ppm, due to the strong deshielding effect of the two chlorine atoms.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | 7.5 - 8.5 | br s | - |

| CHCl₂ | ~6.5 | s | - |

| =CH (trans to Br) | 6.0 - 6.2 | d | geminal: ~2 Hz |

| =CH (cis to Br) | 5.8 - 6.0 | d | geminal: ~2 Hz |

| N-CH₂ | 4.0 - 4.2 | dt | vicinal: ~5-7 Hz |

Note: The predicted values are based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The chemical shifts are significantly influenced by the electronegativity of the attached halogen atoms.

The carbonyl carbon (C=O) of the amide group is expected to resonate in the downfield region, typically between δ 160 and 165 ppm. The dichloroacetyl carbon (CHCl₂) will also be significantly deshielded by the two chlorine atoms, with an expected chemical shift in the range of δ 65-70 ppm.

The carbons of the 2-bromoallyl group will exhibit distinct signals. The carbon bearing the bromine atom (C-Br) is anticipated to appear around δ 110-115 ppm. The terminal vinyl carbon (=CH₂) will likely resonate further upfield, in the region of δ 125-130 ppm. The allylic carbon attached to the nitrogen (N-CH₂) is expected to have a chemical shift in the range of δ 45-50 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C-Br | 110 - 115 |

| =CH₂ | 125 - 130 |

| CHCl₂ | 65 - 70 |

| N-CH₂ | 45 - 50 |

Note: The predicted values are based on the analysis of structurally similar compounds.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, cross-peaks would be observed between the N-CH₂ protons and the terminal vinyl protons, as well as between the N-H proton and the N-CH₂ protons, confirming their proximity in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s). For example, the signal for the N-CH₂ carbon would show a correlation with the signal for the N-CH₂ protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp band in the region of 3250-3300 cm⁻¹. The C=O stretching vibration (Amide I band) is expected to be a strong, prominent peak around 1670-1690 cm⁻¹. The N-H bending vibration (Amide II band) will likely be observed in the range of 1530-1550 cm⁻¹.

The C=C stretching vibration of the allyl group is expected to give a medium-intensity band around 1630-1650 cm⁻¹. The C-H stretching vibrations of the vinyl and alkyl groups will appear in the region of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The presence of the halogen atoms will be indicated by the C-Cl stretching vibrations , which are expected in the fingerprint region, typically between 600 and 800 cm⁻¹, and the C-Br stretching vibration , which is anticipated at a lower frequency, around 500-600 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3300 | Medium-Sharp |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1670 - 1690 | Strong |

| C=C Stretch | 1630 - 1650 | Medium |

| N-H Bend (Amide II) | 1530 - 1550 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Note: The predicted values are based on the analysis of structurally similar compounds.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The C=C double bond of the allyl group is expected to show a strong Raman scattering band in the 1630-1650 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are also expected to be Raman active, providing confirmatory evidence for the presence of these halogen atoms. The symmetric stretching of the C-C backbone would also be more prominent in the Raman spectrum. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, mass spectrometry provides critical information regarding its molecular weight, elemental composition, and fragmentation pathways, which helps in confirming its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard mass spectrometry by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy, often to within a few parts per million (ppm). longdom.org This precision allows for the determination of an unambiguous elemental formula from the exact mass. nih.gov For a molecule like this compound, which contains multiple halogen atoms (Br and Cl) with distinct isotopic distributions, HRMS is invaluable for confirming its elemental composition.

The molecular formula of this compound is C₅H₆BrCl₂NO. By using the exact masses of the most abundant isotopes (¹H = 1.007825 u, ¹²C = 12.000000 u, ¹⁴N = 14.003074 u, ¹⁶O = 15.994915 u, ³⁵Cl = 34.968853 u, and ⁷⁹Br = 78.918337 u), the theoretical monoisotopic mass of the neutral molecule can be calculated. In an HRMS experiment, this molecule would be ionized, and the resulting molecular ion's exact mass would be measured to confirm this calculated value. The high mass accuracy of HRMS allows it to differentiate between compounds with the same nominal mass but different elemental formulas. longdom.org

| Element | Isotope | Count | Exact Mass (u) | Total Mass (u) |

|---|---|---|---|---|

| Carbon | ¹²C | 5 | 12.000000 | 60.000000 |

| Hydrogen | ¹H | 6 | 1.007825 | 6.046950 |

| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |

| Chlorine | ³⁵Cl | 2 | 34.968853 | 69.937706 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total Monoisotopic Mass | 244.900982 |

Furthermore, the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br are nearly equal in abundance) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl have an approximate ratio of 3:1) would create a highly characteristic isotopic pattern for the molecular ion peak, which serves as an additional confirmation of the compound's identity. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Patterns

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. researchgate.net It typically generates ions with minimal fragmentation, primarily producing protonated molecules [M+H]⁺ or adducts with other cations present in the solvent, such as sodium [M+Na]⁺. semanticscholar.org

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent ion corresponding to the protonated molecule [C₅H₆BrCl₂NO + H]⁺. Protonation would likely occur at the amide oxygen or nitrogen atom. nih.gov The resulting mass spectrum would show a characteristic isotopic cluster centered at m/z 245.90826, reflecting the theoretical exact mass of the protonated molecule.

While ESI is a soft technique, fragmentation can be induced in the mass spectrometer through techniques like collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment. nih.gov In an MS/MS analysis of the protonated this compound ion, characteristic fragment ions would be produced. Common fragmentation pathways for amides include cleavage of the amide bond and alpha-cleavage adjacent to the carbonyl group or nitrogen atom. libretexts.orgmiamioh.edu

| Ion Type | Formula | Theoretical m/z (Monoisotopic) | Proposed Structure / Loss |

|---|---|---|---|

| Protonated Molecule | [M+H]⁺ | 245.90826 | Parent molecule + H⁺ |

| Sodium Adduct | [M+Na]⁺ | 267.89020 | Parent molecule + Na⁺ |

| Fragment Ion 1 | [C₂H₂Cl₂NO]⁺ | 125.95131 | Loss of bromoallylene (C₃H₄Br) radical from [M+H]⁺ (α-cleavage at N) |

| Fragment Ion 2 | [C₃H₄Br]⁺ | 118.95217 | Bromoallyl cation, resulting from cleavage of the N-C bond |

| Fragment Ion 3 | [C₂H₂Cl₂O]⁺• | 109.94556 | Dichloroacetyl cation, resulting from cleavage of the amide C-N bond |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions within the crystal lattice. researchgate.net

For this compound, a successful X-ray crystallographic analysis would require growing a suitable single crystal of the compound. nih.gov The analysis would yield a detailed structural model confirming the connectivity of the atoms, for example, showing the attachment of the 2-bromoallyl group to the nitrogen atom of the 2,2-dichloroacetamide (B146582) moiety.

The resulting data would precisely define the geometry of the entire molecule. This includes the planarity of the amide group, the conformation of the allyl chain, and the spatial relationship between the dichloro-substituted carbon and the bromine-substituted vinyl group. Such structural details are crucial for understanding the molecule's steric and electronic properties. Although specific experimental data for this compound is not publicly available, a crystallographic experiment would determine the parameters listed in Table 3.

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Not Determined |

| Space Group | The specific symmetry group of the crystal. | Not Determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Not Determined |

| Volume (V) | The volume of the unit cell. | Not Determined |

| Z | The number of molecules per unit cell. | Not Determined |

| Calculated Density (Dx) | The theoretical density of the crystal. | Not Determined |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Not Determined |

Computational Chemistry and Theoretical Investigations of N 2 Bromoallyl 2,2 Dichloroacetamide

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies are fundamental to understanding the intrinsic properties of N-(2-Bromoallyl)-2,2-dichloroacetamide at an atomic level. These computational methods provide insights into the molecule's electronic structure, stability, and reactivity, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govscispace.com By calculating the electron density, DFT methods can accurately predict molecular structures and energies. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would identify the lowest energy conformation. This involves determining the precise bond lengths, bond angles, and dihedral angles that define its structure.

These calculations are essential for understanding steric and electronic effects within the molecule, such as the orientation of the bulky dichloroacetamide group relative to the bromoallyl moiety. The energetic data obtained from these calculations, including total energy and heats of formation, provides a quantitative measure of the molecule's thermodynamic stability.

Illustrative Optimized Geometrical Parameters for this compound (Note: This data is representative of typical values obtained from DFT calculations for similar structures and is for illustrative purposes.)

| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |

| Bond Length | C=C (allyl) | 1.34 Å | Bond Angle | C-N-C | 124.5° |

| C-Br (allyl) | 1.90 Å | O=C-N | 123.0° | ||

| N-C (amide) | 1.36 Å | C-C-Br | 121.0° | ||

| C=O (amide) | 1.23 Å | Cl-C-Cl | 109.8° | ||

| C-Cl | 1.78 Å | ||||

| C-H (dichloro) | 1.09 Å |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution and the interactions between orbitals within a molecule. periodicodimineralogia.itnih.gov It provides a chemical intuition-based understanding of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements, resembling a Lewis structure.

Illustrative NBO Analysis: Key Donor-Acceptor Interactions (Note: This table presents hypothetical but chemically reasonable interactions and stabilization energies for this compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N | π(C=O) | 55.80 | n -> π (Amide Resonance) |

| LP(2) O | σ(N-C) | 2.55 | n -> σ |

| π(C=C) | σ(C-Br) | 4.10 | π -> σ (Hyperconjugation) |

| σ(C-H) | σ(C-Cl) | 1.95 | σ -> σ |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.orgmdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would map the distribution of these orbitals. The HOMO is likely to be localized on the electron-rich regions like the C=C double bond of the allyl group and the amide moiety, while the LUMO would likely be distributed over the electrophilic centers, including the carbon atoms attached to the electronegative chlorine and bromine atoms.

Illustrative Frontier Orbital Energies and Reactivity Descriptors (Note: Values are hypothetical, representing typical DFT calculation outputs.)

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

| Ionization Potential (I ≈ -E_HOMO) | 7.25 |

| Electron Affinity (A ≈ -E_LUMO) | 1.15 |

| Chemical Hardness (η = (I-A)/2) | 3.05 |

| Electrophilicity Index (ω) | 2.76 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. nih.gov It is highly effective for identifying regions that are electron-rich or electron-poor, thereby predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are prone to attack by electrophiles. Regions of positive potential, colored blue, are electron-deficient and are the likely sites for nucleophilic attack. For this compound, the MEP map would be expected to show significant negative potential around the carbonyl oxygen atom due to its lone pairs. Conversely, positive potential would be concentrated around the hydrogen atom of the amide (N-H) group and the carbon atom of the dichloromethyl group (-CHCl2), making them susceptible to nucleophilic interaction. The bromoallyl group would present a more complex surface, with the double bond being a region of higher electron density (nucleophilic) and the carbon bonded to the bromine atom being a potential electrophilic site.

Reaction Pathway Modeling and Transition State Characterization

Understanding how this compound participates in chemical reactions requires modeling the transformation from reactants to products. Computational chemistry allows for the detailed exploration of potential reaction pathways, including the identification of high-energy transition states that control the reaction rate.

Computational Elucidation of Radical and Ionic Reaction Mechanisms

The 2-bromoallyl group in this compound is a key functional group that can react through different mechanisms, primarily ionic or radical pathways. Computational modeling can be used to elucidate the feasibility of these pathways by calculating the potential energy surface for the reaction.

Ionic Mechanisms: In an ionic pathway, reactions might involve the nucleophilic substitution of the bromide ion or electrophilic addition to the double bond. DFT calculations can be used to model these processes by identifying the structures of intermediates (e.g., carbocations) and transition states. The calculated activation energy (the energy difference between the reactant and the transition state) for each step determines its kinetic feasibility.

Radical Mechanisms: Radical pathways could be initiated by the homolytic cleavage of the C-Br bond, forming an allyl radical. This is often promoted by heat or UV light. Computational methods can model this bond-breaking process and subsequent radical reactions, such as polymerization or addition reactions. nih.gov By comparing the activation barriers for the ionic versus radical pathways, it is possible to predict which mechanism is more favorable under specific reaction conditions. These studies provide invaluable insights into the molecule's reactivity, guiding the design of synthetic routes and explaining potential side-product formation. nih.gov

Lack of Publicly Available Research Data Precludes Article Generation

A comprehensive search for computational chemistry and theoretical investigation data on the chemical compound this compound has yielded no specific research findings. Without published scientific literature on this particular molecule, it is not possible to generate a factually accurate article on its theoretical properties as requested.

Searches for computational studies, including calculations of activation barriers, reaction energetics, and advanced in silico structure-reactivity correlations for this compound, did not return any relevant scholarly articles or datasets. This indicates a high probability that such specific theoretical investigations have not been conducted or, if they have, the results are not publicly accessible.

The generation of a scientifically sound article, as per the user's detailed outline, is contingent upon the availability of existing research. Fabricating data or extrapolating from dissimilar compounds would violate the principles of scientific accuracy and the specific constraints of the request. Therefore, the sections on "Calculation of Activation Barriers and Reaction Energetics" and "Advanced In Silico Approaches for Structure-Reactivity Correlations" cannot be addressed.

Should research on the computational chemistry of this compound become available in the future, the requested article can be produced.

Emerging Research Directions and Future Perspectives in N 2 Bromoallyl 2,2 Dichloroacetamide Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is paramount for unlocking the synthetic potential of N-(2-bromoallyl)-2,2-dichloroacetamide. The presence of multiple reactive sites—the bromoallyl group and the dichloroacetamide moiety—offers a rich landscape for selective chemical transformations. Future research is anticipated to focus on designing catalysts that can selectively target one functional group while leaving the other intact, a concept known as chemoselectivity.

Transition metal catalysis, a cornerstone of modern organic synthesis, is a promising avenue. nih.gov For instance, palladium- or nickel-catalyzed cross-coupling reactions could be employed to functionalize the C-Br bond of the allyl group, allowing for the introduction of a wide array of substituents. The development of ligands that can fine-tune the reactivity of the metal center will be critical in achieving high selectivity and yields. Another area of interest is the catalytic reduction of the dichloroacetamide group. While challenging, the development of selective catalysts for this transformation would provide access to a new range of molecular architectures. researchgate.net

Organocatalysis also presents a viable strategy for the selective transformation of this compound. Chiral organocatalysts could be used to induce asymmetry in reactions involving the allyl group, leading to the synthesis of enantiomerically enriched products. Furthermore, photocatalysis could enable novel transformations that are not accessible through traditional thermal methods, such as radical-mediated functionalization of the allyl group. nih.gov

Table 1: Potential Catalytic Transformations of this compound

| Catalytic System | Target Moiety | Potential Transformation |

| Palladium/Nickel Catalysis | Bromoallyl Group | Cross-coupling Reactions (e.g., Suzuki, Heck) |

| Ruthenium/Iridium Catalysis | Dichloroacetamide | Selective Reduction to Amine or Monochloroacetamide |

| Chiral Organocatalysis | Bromoallyl Group | Asymmetric Addition Reactions |

| Photocatalysis | Bromoallyl Group | Radical-mediated Functionalization |

Integration of this compound Chemistry into Continuous Flow Synthesis

Continuous flow synthesis has emerged as a powerful technology in modern chemical manufacturing, offering advantages such as enhanced safety, improved heat and mass transfer, and the ability to perform reactions that are challenging in traditional batch processes. nih.govnih.gov The integration of this compound chemistry into continuous flow systems is a promising research direction that could enable safer and more efficient synthetic routes.

Flow chemistry is particularly well-suited for handling hazardous reagents and reactive intermediates. Given that transformations of this compound may involve such species, a continuous flow setup could provide a safer operating environment. youtube.com The small reactor volumes in flow systems minimize the risk associated with exothermic reactions or the handling of unstable compounds.

Exploration as a Precursor for Advanced Organic Materials and Functional Molecules (non-biological applications)

The unique chemical structure of this compound makes it an attractive precursor for the synthesis of advanced organic materials and functional molecules for non-biological applications. The bromoallyl group can serve as a handle for polymerization reactions, allowing for the incorporation of this unit into polymer backbones. The resulting polymers, bearing dichloroacetamide pendant groups, could exhibit interesting properties, such as flame retardancy or enhanced adhesion.

Furthermore, this compound can be used as a building block in the synthesis of complex heterocyclic compounds. researchgate.net The combination of the allyl and dichloroacetamide functionalities provides a versatile platform for designing and synthesizing novel molecular scaffolds with potential applications in materials science, for example, as organic light-emitting diodes (OLEDs) or components of solar cells.

The reactivity of the dichloroacetamide moiety can also be exploited to create functional materials. For instance, this group could be transformed into other functional groups, such as amino acids or other nitrogen-containing heterocycles, which could then be used to construct metal-organic frameworks (MOFs) or other porous materials with applications in gas storage or catalysis.

Advanced Spectroscopic Characterization in Complex Environments

A thorough understanding of the behavior of this compound in various environments is crucial for its application in complex systems. Advanced spectroscopic techniques can provide valuable insights into its structure, dynamics, and interactions with other molecules. While direct spectroscopic studies on this compound are not extensively reported, computational studies on similar molecules like N-(phenyl)-2,2-dichloroacetamide provide a framework for future investigations. researchgate.net

Techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used to elucidate the conformational preferences of the molecule in different solvents and at various temperatures. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can provide information about the vibrational modes of the molecule and how they are affected by intermolecular interactions. researchgate.net

In more complex environments, such as within a polymer matrix or adsorbed onto a surface, advanced techniques like solid-state NMR and surface-enhanced Raman spectroscopy (SERS) would be necessary to probe the local environment and interactions of the molecule. Time-resolved spectroscopy could be employed to study the dynamics of photochemical or photophysical processes involving this compound, which would be particularly relevant if it is to be used in light-driven applications.

Table 2: Spectroscopic Techniques and Potential Insights for this compound

| Spectroscopic Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Conformational analysis, intermolecular interactions |

| Infrared (IR) and Raman Spectroscopy | Vibrational modes, functional group identification |

| Solid-State NMR | Structure and dynamics in the solid state |

| Surface-Enhanced Raman Spectroscopy (SERS) | Interactions with surfaces |

| Time-Resolved Spectroscopy | Dynamics of excited states |

Synergistic Application of Machine Learning and Computational Chemistry for Predictive Synthesis

The synergy between machine learning (ML) and computational chemistry is poised to revolutionize the field of chemical synthesis, and its application to this compound chemistry holds significant promise. nd.edunih.gov ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, optimize reaction conditions, and even suggest novel synthetic routes. pku.edu.cn

Computational chemistry, particularly density functional theory (DFT), can be used to calculate the properties of molecules and transition states, providing a deeper understanding of reaction mechanisms. mdpi.com For instance, DFT calculations on related dichloroacetamide derivatives have been used to study their structure and vibrational frequencies. researchgate.net This information can be used to generate descriptors for ML models, improving their predictive accuracy. researchgate.net

A synergistic approach could involve using DFT to generate a dataset of calculated properties for this compound and its potential reaction products. This dataset could then be used to train an ML model to predict the feasibility and selectivity of various transformations. The ML model could then be used to rapidly screen a large number of potential catalysts and reaction conditions, identifying the most promising candidates for experimental validation. This iterative cycle of computation, prediction, and experimentation could significantly accelerate the discovery of new and efficient synthetic methods for this compound. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.